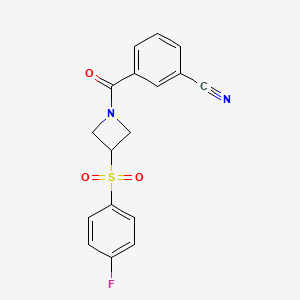

3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile

Description

The compound 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile features a benzonitrile core linked via a carbonyl group to an azetidine ring, which is further substituted with a 4-fluorophenyl sulfonyl moiety.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O3S/c18-14-4-6-15(7-5-14)24(22,23)16-10-20(11-16)17(21)13-3-1-2-12(8-13)9-19/h1-8,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQWELHSECGUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a halogenated precursor under basic conditions to form the azetidine ring.

Introduction of the 4-Fluorophenylsulfonyl Group: This step usually involves the sulfonylation of the azetidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzonitrile Group: The final step involves the coupling of the azetidine derivative with a benzonitrile derivative, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the benzonitrile moiety.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Products may include oxidized derivatives of the azetidine ring or benzonitrile.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing azetidine and sulfonamide moieties can exhibit significant anticancer activity. For instance, derivatives of azetidine have been evaluated for their ability to inhibit tumor cell growth. In studies conducted by the National Cancer Institute, related compounds demonstrated substantial cytotoxic effects against various cancer cell lines, suggesting that 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The sulfonamide group is also associated with antimicrobial properties. Compounds similar to 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile have shown effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by resistant bacteria.

Synthetic Utility

The compound serves as a valuable building block in medicinal chemistry. Its unique structure allows for modifications that can lead to the synthesis of new derivatives with enhanced biological activities. The synthesis of azetidine derivatives has been optimized to improve yields and facilitate the development of combinatorial libraries for drug discovery .

Case Studies

-

Antitumor Activity Evaluation

A study conducted on azetidine derivatives revealed that modifications to the sulfonamide group significantly impacted their anticancer efficacy. The tested compounds were subjected to various assays that measured their ability to inhibit cell proliferation in cancer cell lines, demonstrating promising results . -

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related compounds. The study utilized a well diffusion method to assess the inhibition zones against different microbial strains, confirming that certain azetidine derivatives exhibited significant antimicrobial activity, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism by which 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic Acid

- Structure : Features a sulfonyl-linked 4-fluorophenyl group attached to a hydroxy-methylpropionic acid backbone.

- Synthesis : Prepared via reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with 4-fluorophenylsulfinate salts (e.g., sodium salt) .

- Application: Intermediate in the production of bicalutamide, a nonsteroidal antiandrogen .

Comparison : Unlike the target compound, this analogue lacks the azetidine and benzonitrile moieties, instead focusing on a carboxylic acid framework. The presence of azetidine in the target compound may enhance conformational rigidity and binding selectivity.

Chalcone Derivatives with Fluorophenyl Groups

Several (E)-1-(4-fluorophenyl)-3-arylprop-2-en-1-one chalcones (e.g., 4-fluoro-chalcone , (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ) have been structurally characterized :

| Compound | Dihedral Angle (°) Between Aromatic Rings | Key Substituents |

|---|---|---|

| 4-Fluoro-chalcone | 7.14–56.26 | 4-Fluorophenyl, unsubstituted |

| (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl) | 12.5 | 4-Chlorophenyl |

| (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl) | 24.8 | 4-Methylphenyl |

Comparison: The chalcone derivatives exhibit planar enone systems with variable dihedral angles between aromatic rings, influencing π-π stacking and solubility.

Sulfonyl-Containing Heterocycles

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Combines sulfanyl, chlorophenyl, and trifluoromethyl groups on a pyrazole core .

- Key Features : The sulfanyl group participates in hydrogen bonding, while the trifluoromethyl group enhances lipophilicity.

The benzonitrile moiety may also confer distinct electronic effects compared to pyrazole.

Biological Activity

3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile, also known by its CAS number 1448031-52-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile is , with a molecular weight of 344.4 g/mol. The presence of the azetidine ring and the sulfonyl group contributes to its unique chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃FN₂O₃S |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 1448031-52-4 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of azetidine derivatives, including 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile. A notable study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, in a comparative analysis, this compound showed promising results against A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Antitumor Activity of Related Compounds

| Compound | A549 IC50 (nM ± SD) | HCT116 IC50 (nM ± SD) |

|---|---|---|

| 3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile | TBD | TBD |

| TZT-1027 | 0.2 ± 0.06 | 0.3 ± 0.2 |

| Docetaxel | 23.5 ± 9.5 | 0.3 ± 0.1 |

The mechanism of action for this compound is hypothesized to involve the modulation of specific enzymes or receptors involved in tumor growth and survival pathways. The fluorophenyl group may enhance binding affinity to target sites, while the sulfonamide moiety could facilitate interactions with biological macromolecules.

Case Studies

A study published in Nature examined a series of azetidine-containing compounds for their antitumor properties. The results indicated that modifications to the azetidine ring significantly impacted biological activity, suggesting that structural variations can lead to enhanced efficacy against cancer cells .

Another research article focused on the synthesis and biological evaluation of novel azetidine analogs, reporting that compounds with similar functional groups exhibited varying degrees of cytotoxicity in vitro . These findings underscore the importance of structure-activity relationships in developing effective therapeutic agents.

Q & A

Q. How is this compound functionalized for target-specific drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.